N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic compound featuring a 2-methylindole moiety linked via an ethyl group to an acetamide scaffold.
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-15-18-7-5-6-10-20(18)25(17)12-11-23-21(27)16-24-13-14-26(22(24)28)19-8-3-2-4-9-19/h2-10,15H,11-14,16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOFJJAYIDJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
Research indicates that compounds with indole and imidazolidine moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects. The specific mechanisms through which this compound operates are still under investigation, but several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Indole derivatives are known to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Antiviral Activity : Some indole derivatives have demonstrated effectiveness against viral replication, particularly in the context of RNA viruses.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity Type | Model/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 0.52 | |
| MCF-7 | 0.34 | ||
| HT-29 | 0.86 | ||
| Antiviral | SARS-CoV-2 RdRp | 1.41 - 3.07 | |
| Influenza A Virus | < 5 |
Case Study 1: Anticancer Activity
In a study evaluating various indole derivatives, this compound was assessed for its cytotoxic effects against HeLa, MCF7, and HT29 cancer cell lines. The compound exhibited potent activity with IC₅₀ values significantly lower than those of standard chemotherapeutic agents, suggesting a promising role as an anticancer agent.
Case Study 2: Antiviral Properties
Another study focused on the antiviral properties of indole-based compounds against SARS-CoV-2. The compound demonstrated effective inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The low cytotoxicity observed alongside significant antiviral activity highlights its potential for therapeutic development against COVID-19.
Scientific Research Applications
Overview
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores the compound's synthesis, biological activities, and its implications in drug development.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. Mechanistic investigations suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary tests indicate that it possesses activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neurodegenerative pathways. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies highlight the applications of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition (up to 85%) in various cancer cell lines (e.g., A549, MDA-MB-231). |
| Study 2 | Antimicrobial Evaluation | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values around 128 µg/mL. |
| Study 3 | Neuroprotective Potential | Indicated protective effects on neuronal cells subjected to oxidative stress, suggesting a mechanism involving antioxidant activity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares core structural motifs with several indole-containing acetamides and acrylamides. Key analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Influence :
- The target compound’s 2-oxo-3-phenylimidazolidinyl group distinguishes it from acrylamide-based analogs (e.g., 6q), which feature planar aromatic systems. This difference may alter binding affinity to targets like prostaglandin receptors .
- The indol-1-yl substitution in the target compound contrasts with indol-3-yl derivatives (e.g., N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide), which may exhibit divergent biological activities due to altered steric and electronic profiles .
Pharmacological Potential
- EP2 Receptor Targeting : Acrylamide analogs (e.g., 6q, 6r) demonstrate that the indole-ethyl scaffold is compatible with receptor-binding motifs, suggesting the target compound could be optimized for similar applications .
- Anticancer Activity: While some indole-acetamides lack cytotoxicity, hydrazone-linked derivatives (e.g., 2-{(3Z)-3-[(2-hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide) show structural resemblance to kinase inhibitors, warranting further investigation .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, reflux | 65–75 | |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 58–68 | |
| Coupling | EDCI, HOBt, DMF, RT | 72–80 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetamide and imidazolidinone) and N-H vibrations (indole NH ~3400 cm⁻¹) .
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 392.18) .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts vibrational frequencies and NMR chemical shifts, reconciling discrepancies between observed and expected peaks .
- Example : If experimental FT-IR shows a split C=O peak, DFT can model rotational conformers or hydrogen-bonding interactions to explain splitting .
Advanced: What strategies optimize reaction yields for structurally similar indole-acetamide derivatives?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysis : KI/K₂CO₃ systems improve nucleophilic substitution efficiency in alkylation steps .
- Flow Chemistry : Continuous reactors reduce side reactions in multi-step syntheses (e.g., 15% yield increase vs. batch) .
Advanced: How are substituent effects on biological activity evaluated for this compound?
Methodological Answer:
- SAR Studies : Systematic variation of substituents (e.g., phenyl, methyl groups) followed by:
- Table 2: Substituent Impact on Bioactivity
| Substituent | DPPH IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|
| -OCH₃ | 12.4 | -8.9 |
| -Cl | 18.7 | -7.2 |
| -NO₂ | 25.3 | -6.5 |
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted indole precursors .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for polar impurities .
Advanced: How can solubility challenges in formulation be addressed?
Methodological Answer:
- Co-solvent Systems : Ethanol-PEG 400 mixtures improve aqueous solubility (up to 5 mg/mL) .
- Salt Formation : Hydrochloride salts enhance bioavailability (tested via pH-solubility profiling) .
Advanced: What role do quantum mechanical simulations play in understanding its reactivity?
Methodological Answer:
- Reaction Pathway Modeling : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states in imidazolidinone ring formation .
- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites for functionalization (e.g., indole C3 position) .
Advanced: How are conflicting biological activity data analyzed across studies?
Methodological Answer:
- Meta-Analysis : Pool data from FRAP, DPPH, and cytotoxicity assays to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., DPPH concentration, incubation time) to reduce variability .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
